非瑟酮

描述

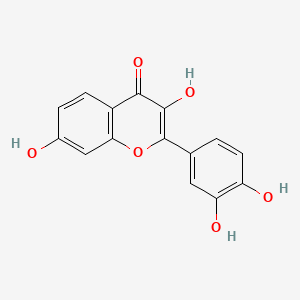

Fisetin is a naturally occurring flavonol, a type of flavonoid polyphenol, found in various fruits and vegetables such as strawberries, apples, persimmons, onions, and cucumbers . It is known for its vibrant yellow color and has been studied for its numerous biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

科学研究应用

Antioxidant Properties

Fisetin exhibits potent antioxidant properties, which contribute to its ability to mitigate oxidative stress. This characteristic is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cancer. Studies have demonstrated that fisetin can enhance the levels of intracellular glutathione, a key antioxidant, thus providing neuroprotection against oxidative insults .

Neuroprotective Effects

Fisetin has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD). Research indicates that fisetin can facilitate the degradation of phosphorylated tau protein through autophagy pathways, potentially reducing tau pathology associated with AD . Additionally, it has been found to improve cognitive function and reduce behavioral deficits in animal models of PD .

Anti-inflammatory Effects

Fisetin demonstrates significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In various animal models, fisetin has been effective in reducing inflammation markers and alleviating pain. For instance, it was shown to reduce paw swelling in carrageenan-induced inflammation models and exhibited muscle-relaxing properties comparable to traditional medications .

Cancer Therapeutics

The anti-cancer potential of fisetin is well-documented. It induces apoptosis in various cancer cell lines by modulating key signaling pathways such as the AMP-activated protein kinase/mammalian target of rapamycin pathway . Fisetin has been observed to inhibit the proliferation of breast cancer stem cells and reduce tumor growth in vivo, highlighting its potential as a therapeutic agent against different types of cancers .

Cardioprotective Effects

Fisetin's cardioprotective attributes are attributed to its ability to reduce oxidative stress and inflammation within cardiovascular tissues. Preclinical studies have suggested that fisetin can improve cardiac function and protect against ischemia-reperfusion injury . Its role in modulating lipid profiles also suggests potential benefits for cardiovascular health.

Diabetes Management

Emerging research indicates that fisetin may play a role in managing diabetes by improving insulin sensitivity and reducing hyperglycemia. It has been shown to alleviate diabetic nephropathy-induced podocyte injury through autophagy modulation . Furthermore, fisetin's anti-inflammatory properties may contribute to its effectiveness in controlling diabetes-related complications.

Skin Protection

Fisetin exhibits protective effects against UV-induced skin damage due to its antioxidant properties. Studies have suggested that it can mitigate skin inflammation and promote healing processes following UV exposure, positioning it as a potential ingredient in skincare formulations aimed at preventing photoaging .

Case Studies and Research Findings

The following table summarizes key studies demonstrating the applications of fisetin:

作用机制

生化分析

Biochemical Properties

Fisetin interacts with a diverse array of molecules and signaling pathways. It exhibits a range of biological effects, such as suppressing cell growth, triggering programmed cell death, reducing the formation of new blood vessels, protecting against oxidative stress, and inhibiting cell migration . The anticancer properties of fisetin can be attributed to its interactions with vascular endothelial growth factor (VEGF), mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), PI3K/Akt/mTOR, and Nrf2/HO-1 .

Cellular Effects

Fisetin has been shown to have a significant impact on various types of cells and cellular processes. It can suppress cell growth, trigger programmed cell death, reduce the formation of new blood vessels, protect against oxidative stress, and inhibit cell migration . Moreover, fisetin has the ability to enhance the effectiveness of chemotherapy .

Molecular Mechanism

Fisetin exerts its effects at the molecular level through a variety of mechanisms. It can interact with a diverse array of molecules and signaling pathways, including VEGF, MAPK, NF-κB, PI3K/Akt/mTOR, and Nrf2/HO-1 . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

Fisetin has shown promising anti-aging effects in laboratory and animal research . It acts as a senolytic to remove aged, damaged cells and stimulates autophagy to clear cellular debris . Over time, these effects can lead to improvements in cellular function .

Dosage Effects in Animal Models

In animal models, the effects of fisetin can vary with different dosages. For example, in diabetic rats, fisetin doubled HDL levels and cut LDL cholesterol levels in half

Metabolic Pathways

Fisetin is involved in various metabolic pathways. It has been shown to exert anticancer activity through the activation of both intrinsic and extrinsic pathways of apoptosis . From a metabolic perspective, the in vivo methylation of fisetin could be regarded as a favorable metabolic pathway .

Transport and Distribution

Fisetin is transported and distributed within cells and tissues. A high tissue distribution of fisetin has been observed in the kidney, followed by the intestine and liver . The specific transporters or binding proteins that fisetin interacts with, as well as any effects on its localization or accumulation, need further study.

Subcellular Localization

Fisetin has been shown to reduce the percentage of cells containing α-synuclein inclusions as well as their size and subcellular localization in a yeast model of α-synuclein aggregation . This suggests that fisetin may have effects on the activity or function of products in specific compartments or organelles .

准备方法

非瑟酮可以通过天然提取和化学合成两种方法合成。 天然提取涉及从植物来源中分离非瑟酮,例如欧亚烟树 (Rhus cotinus) 和漆树科中的其他植物 . 化学合成方法包括将非瑟酮从另一种黄酮类化合物 - 福斯特转化而来 . 工业生产方法通常采用生物技术方法,例如使用酿酒酵母或大肠杆菌的培养物从 L-酪氨酸生产非瑟酮 .

化学反应分析

非瑟酮会经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 这些反应形成的主要产物包括非瑟酮的不同衍生物,它们可以具有增强的或修饰的生物活性 .

相似化合物的比较

非瑟酮经常与槲皮素和白藜芦醇等其他黄酮类化合物进行比较。 虽然这三种化合物都具有抗氧化特性,但非瑟酮在其强大的神经保护作用和促进大脑健康的潜力方面是独一无二的 . 槲皮素以其抗炎作用而闻名,白藜芦醇以其促进长寿的作用而闻名 . 这些差异突出了非瑟酮在各种健康应用中的独特益处。

生物活性

Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention for its diverse biological activities. This article delves into the biological activity of fisetin, focusing on its effects on cancer, cellular senescence, neuroprotection, and its potential as an anti-inflammatory agent.

Fisetin (3,7,3',4'-tetrahydroxyflavone) is a flavonoid that exhibits antioxidant properties and modulates several signaling pathways. It interacts with key cellular targets and influences various biological processes:

- Antioxidant Activity : Fisetin enhances the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase, contributing to its protective effects against oxidative stress .

- Cell Cycle Regulation : It inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

- Inflammation Modulation : Fisetin suppresses the NF-κB pathway, reducing the production of pro-inflammatory cytokines .

Anticancer Effects

Fisetin has been extensively studied for its anticancer properties. Research indicates that it induces apoptosis in various cancer cell lines and inhibits tumor growth through multiple mechanisms:

Case Study: Glioblastoma Cells

A study demonstrated that fisetin effectively killed therapy-induced senescent glioblastoma cells. The treatment led to significant reductions in cell viability, highlighting fisetin's potential as a therapeutic agent in resistant cancer types .

Effects on Cellular Senescence

Fisetin has shown promise in combating cellular senescence, a key factor in aging and age-related diseases. In recent studies:

- Reduction of Senescent Cells : Fisetin treatment decreased the number of senescent neurons and glial cells in aged animal models .

- Gene Expression Modulation : It significantly downregulated genes associated with senescence (e.g., P21, GLB1) in various tissues .

Research Findings

In a pilot study involving aged sheep, fisetin treatment resulted in a marked decrease in senescent markers across multiple tissues, suggesting its potential application in age-related therapies .

Neuroprotective Effects

Fisetin has been linked to neuroprotection, particularly in models of neurodegenerative diseases:

- Cognitive Function : Fisetin improved cognitive function and reduced neuronal loss in models of Alzheimer's disease by attenuating oxidative stress .

- Mechanisms : The flavonoid activates Nrf2 signaling pathways, enhancing the brain's antioxidant defenses against neurotoxic agents .

Anti-inflammatory Properties

The anti-inflammatory effects of fisetin are notable, particularly in conditions characterized by chronic inflammation:

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,16-18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEFDIBZLJXQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022317 | |

| Record name | Fisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-48-3 | |

| Record name | Fisetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fisetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fisetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fisetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',7-tetrahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FISETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO2ABO9578 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。